molecular formula C9H12FIN2O5 B12353671 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione

Katalognummer: B12353671
Molekulargewicht: 374.10 g/mol
InChI-Schlüssel: SPSCCCWGSNDDCI-IBJRFZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil is a synthetic nucleoside analog. This compound is known for its significant antitumor activity, particularly targeting indolent lymphoid malignancies. It functions by inhibiting DNA synthesis and inducing apoptosis, making it a valuable tool in cancer research and treatment .

Vorbereitungsmethoden

The synthesis of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil involves several steps:

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often employ automated systems for precise control over reaction parameters.

Analyse Chemischer Reaktionen

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like thiols and amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil involves:

Vergleich Mit ähnlichen Verbindungen

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil is unique compared to other nucleoside analogs due to its specific structure and properties. Similar compounds include:

    1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Lacks the iodine atom, resulting in different chemical and biological properties.

    5-Iodouracil: A simpler analog without the sugar moiety, used in different contexts.

    2-Deoxy-2-fluoro-D-arabinofuranosyl cytosine: Another nucleoside analog with distinct antitumor activity

These comparisons highlight the unique features of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil, particularly its enhanced antitumor activity and specific mechanism of action.

Eigenschaften

Molekularformel

C9H12FIN2O5

Molekulargewicht

374.10 g/mol

IUPAC-Name

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H12FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h3-6,8,14-15H,1-2H2,(H,12,16,17)/t3?,4-,5+,6-,8-/m1/s1

InChI-Schlüssel

SPSCCCWGSNDDCI-IBJRFZROSA-N

Isomerische SMILES

C1C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)I

Kanonische SMILES

C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.